5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine
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Overview
Description
5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the nitration of 5-chloro-2-fluoro-1,8-naphthyridine using nitric acid and sulfuric acid under controlled conditions . Another approach involves the use of phosphorus oxychloride for chlorination reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Aminated Derivatives: Formed from the reduction of the nitro group.
Substituted Naphthyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The exact mechanism of action of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
1,6-Naphthyridine Derivatives: These compounds also have a naphthyridine core but with different functional groups.
Uniqueness: 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the nitro group, makes it a versatile intermediate for the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C8H3ClFN3O2 |
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Molecular Weight |
227.58 g/mol |
IUPAC Name |
5-chloro-2-fluoro-6-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C8H3ClFN3O2/c9-7-4-1-2-6(10)12-8(4)11-3-5(7)13(14)15/h1-3H |
InChI Key |
WHKVWKYAWPPPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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